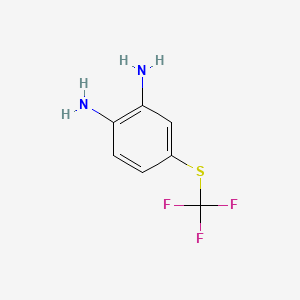

4-((Trifluoromethyl)thio)benzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZSGNRMTFQNEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669528 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-46-7 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science. The trifluoromethylthio (SCF3) group imparts unique physicochemical properties, including high lipophilicity and metabolic stability, making its incorporation into aromatic systems a key strategy in drug design.[1] This document outlines a plausible synthetic pathway, details the necessary experimental protocols, and presents the expected analytical characterization of the target compound. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Trifluoromethylthio Moiety

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group is of particular interest due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile. Its high Hansch lipophilicity parameter (π = 1.44) can enhance membrane permeability and bioavailability. Furthermore, the strong electron-withdrawing nature of the SCF3 group can modulate the pKa of nearby functionalities and influence metabolic pathways, often leading to improved drug candidates.[1]

This compound serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines. These scaffolds are prevalent in numerous biologically active molecules. The presence of the ortho-diamine functionality allows for facile cyclocondensation reactions, while the SCF3 group at the 4-position provides a powerful tool for tuning the electronic and steric properties of the final products.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Dinitration of 1-((Trifluoromethyl)thio)benzene

The initial step involves the introduction of two nitro groups onto the benzene ring of 1-((trifluoromethyl)thio)benzene. The trifluoromethylthio group is a deactivating and meta-directing group in electrophilic aromatic substitution reactions.[2][3] This directing effect poses a significant challenge to the direct synthesis of the desired 1,2-dinitro isomer. A direct dinitration is likely to yield a mixture of isomers, with the 1,3-dinitro-5-((trifluoromethyl)thio)benzene being a major product.

To achieve the desired ortho-dinitration, a multi-step protecting group strategy, analogous to the synthesis of 1,2-dinitrobenzene, is proposed.[1][4] This would involve initial functionalization to introduce an ortho-directing group, followed by nitration, subsequent modification, a second nitration, and finally, removal of the directing groups. However, for the purpose of this guide, we will focus on the more straightforward, albeit potentially low-yielding, direct dinitration and the subsequent reduction.

Step 2: Reduction of 1,2-Dinitro-4-((trifluoromethyl)thio)benzene

The reduction of the dinitro intermediate to the corresponding diamine is a well-established transformation in organic synthesis. Several reliable methods can be employed for this purpose.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5][6][7][8]

-

Protocol:

-

In a high-pressure reaction vessel, dissolve 1,2-dinitro-4-((trifluoromethyl)thio)benzene (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq.).

-

Seal the vessel and purge with nitrogen, followed by pressurizing with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

-

Method B: Chemical Reduction with Iron

Reduction with iron powder in an acidic medium is a classic and cost-effective method for the synthesis of aromatic amines.[9][10][11][12][13]

-

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (5-10 eq.) and a solution of hydrochloric acid or acetic acid in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add a solution of 1,2-dinitro-4-((trifluoromethyl)thio)benzene (1.0 eq.) in ethanol dropwise to the refluxing mixture.

-

Maintain the reaction at reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter through celite to remove the iron salts.

-

Neutralize the filtrate with a base such as sodium carbonate or sodium hydroxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected analytical data based on the structure of the target molecule and data from analogous compounds.

Physical Properties

| Property | Value | Reference |

| CAS Number | 370-46-7 | [14] |

| Molecular Formula | C7H7F3N2S | [14] |

| Molecular Weight | 208.21 g/mol | [14] |

| Boiling Point | 236.7 °C at 760 mmHg | [14] |

| Density | 1.452 g/cm³ | [14] |

| Flash Point | 96.9 °C | [14] |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including 4-(trifluoromethyl)benzene-1,2-diamine and o-phenylenediamine.[15][16][17][18]

3.2.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the two amino groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.7-6.9 | d | 1H | Ar-H |

| ~6.6-6.8 | dd | 1H | Ar-H |

| ~3.5-4.5 | br s | 4H | -NH2 |

3.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display six signals for the aromatic carbons and a quartet for the trifluoromethyl carbon due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~140-145 | C-NH2 |

| ~135-140 | C-NH2 |

| ~125-135 (q) | C-SCF3 |

| ~128 (q, JCF ≈ 270-280 Hz) | -CF3 |

| ~115-125 | Ar-CH |

| ~110-120 | Ar-CH |

| ~105-115 | Ar-CH |

3.2.3. 19F NMR Spectroscopy

The 19F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the SCF3 group. The chemical shift will be influenced by the electronic environment of the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -40 to -45 | s | -SCF3 |

3.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups, C-N stretching, and C-F stretching of the trifluoromethylthio group.[17][19][20][21][22]

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300-3500 | Medium, sharp | N-H stretching (asymmetric and symmetric) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 1600-1650 | Strong | N-H bending (scissoring) |

| 1450-1550 | Medium-Strong | Aromatic C=C stretching |

| 1200-1300 | Strong | C-N stretching |

| 1100-1200 | Very Strong | C-F stretching |

| 700-900 | Strong | C-H out-of-plane bending |

3.2.5. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M+•) at m/z 208. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals such as HCN, NH2, and CF3.[23][24][25][26][27]

| m/z | Proposed Fragment |

| 208 | [M]+• |

| 189 | [M - F]+ |

| 139 | [M - CF3]+ |

Applications in Drug Discovery and Materials Science

The unique properties conferred by the trifluoromethylthio group make this compound an attractive starting material for the synthesis of novel compounds with potential applications in various fields.

-

Medicinal Chemistry: As a scaffold for the synthesis of benzimidazole-based drugs, where the SCF3 group can enhance metabolic stability and cell permeability.

-

Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and environmental profiles.

-

Materials Science: As a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific electronic properties.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has presented a comprehensive overview of the synthesis and characterization of this compound. A plausible two-step synthetic route involving dinitration and subsequent reduction has been detailed, along with established protocols for the reduction step. While the direct ortho-dinitration of the starting material presents a synthetic challenge, the proposed pathway provides a logical approach for obtaining the target molecule. The predicted characterization data, based on analogous compounds, offers a valuable reference for researchers working with this compound. The unique properties imparted by the trifluoromethylthio group position this diamine as a key building block for the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. youtube.com [youtube.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. youtube.com [youtube.com]

- 5. US4387247A - Catalytic reduction of nitro aromatic compounds with hydrogen sulfide and carbon monoxide - Google Patents [patents.google.com]

- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Monoreduction of Dinitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 12. "Monoreduction Of Dinitroarenes With Iron/acetic Acid" by David S. Wulfman and C. F. Cooper [scholarsmine.mst.edu]

- 13. US4217304A - Continuous reduction process - Google Patents [patents.google.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. 4-Trifluoromethyl-1,2-phenylenediamine | C7H7F3N2 | CID 520822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]

- 17. o-Phenylenediamine(95-54-5) IR Spectrum [m.chemicalbook.com]

- 18. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A comparative study of the infrared and Raman spectra of aniline and o-, m-, p-phenylenediamine isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 25. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. youtube.com [youtube.com]

Physical and chemical properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

An In-Depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Fluorinated Moieties in Modern Drug Discovery

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethylthio (-SCF3) group has garnered significant interest for its unique combination of properties. It is one of the most lipophilic functional groups, a characteristic that can substantially enhance a molecule's ability to permeate cell membranes.[3] Concurrently, its strong electron-withdrawing nature often improves metabolic stability by rendering the molecule less susceptible to oxidative processes in vivo.[3] These attributes—improved pharmacokinetics and metabolic stability—are critical for advancing a compound from a promising lead to a viable drug candidate.[4]

This guide focuses on this compound, a compound that marries the desirable properties of the -SCF3 group with the synthetic versatility of an ortho-phenylenediamine. This unique combination makes it a highly valuable building block for creating complex heterocyclic systems, which are prevalent in a wide array of therapeutic agents. This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in a research and development setting.

Section 1: Core Molecular Profile and Physicochemical Properties

Understanding the fundamental physical and chemical properties of a compound is the first step in its effective application. This compound is a substituted aniline derivative with a molecular structure primed for further chemical modification.

Caption: Chemical Structure of this compound.

Key Physical and Chemical Data

The following table summarizes the core physicochemical properties of the compound.

| Property | Value | Source(s) |

| CAS Number | 370-46-7 | [5] |

| Molecular Formula | C₇H₇F₃N₂S | [5] |

| Molecular Weight | 208.2 g/mol | [5] |

| Exact Mass | 208.02800 Da | [5] |

| Boiling Point | 236.7 °C at 760 mmHg | [5] |

| Density | 1.452 g/cm³ | [5] |

| Flash Point | 96.9 °C | [5] |

| SMILES | NC1=CC=C(SC(F)(F)F)C=C1N | [6] |

| InChI Key | XIZSGNRMTFQNEK-UHFFFAOYSA-N | [5] |

Section 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific, peer-reviewed syntheses for this compound are not abundantly detailed in readily available literature, a plausible and logical pathway can be constructed from known organic chemistry transformations. A common strategy for preparing substituted phenylenediamines involves the reduction of dinitro or nitro-amino precursors.

The workflow below outlines a potential synthetic route starting from the commercially available 1-Nitro-3-[(trifluoromethyl)thio]benzene.

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

-

Nitration: The initial trifluoromethylthio nitrobenzene is subjected to nitration. The existing nitro and SCF₃ groups are meta-directing. However, forcing conditions can lead to the introduction of a second nitro group. The precise isomer formed would need experimental verification, but the synthesis of a dinitro precursor is a standard approach.

-

Reduction: The reduction of the dinitro intermediate to the corresponding diamine is a classic and high-yielding transformation. Several reagents can accomplish this. Catalytic hydrogenation (H₂ over Palladium on Carbon) is a clean method, while metal/acid combinations like Iron in hydrochloric acid or Tin(II) chloride are also robust and widely used for reducing aromatic nitro groups.[7]

Core Reactivity: A Gateway to Heterocycles

The primary value of this compound in drug development lies in the reactivity of its vicinal amine groups. This functionality makes it an ideal precursor for forming a variety of heterocyclic scaffolds through condensation reactions. Of particular importance is its use in synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs.

The general reaction involves condensation with a carboxylic acid or its derivative (like an aldehyde followed by oxidation) to form the five-membered imidazole ring fused to the benzene core.

Caption: General condensation reaction to form a benzimidazole scaffold.

This reactivity allows for the systematic introduction of diverse "R" groups, enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Section 3: Applications in Drug Development and Research

The trifluoromethylthio group (-SCF3) is a bioisostere for other groups, but with distinct electronic and steric properties that medicinal chemists leverage to fine-tune molecular properties.

-

Enhanced Lipophilicity: The -SCF3 group significantly increases lipophilicity, which can improve a drug's ability to cross biological membranes and reach its target.[3] This is a critical factor in achieving desired bioavailability and efficacy.

-

Metabolic Stability: As a strong electron-withdrawing group, the -SCF3 moiety can shield adjacent positions on the aromatic ring from metabolic attack (e.g., cytochrome P450-mediated oxidation), thereby increasing the drug's half-life.[3]

-

Target Binding: The unique electronic nature of the -SCF3 group can alter the pKa of nearby functionalities or participate in specific non-covalent interactions (e.g., dipole-dipole, halogen bonding-like interactions) within a receptor's active site, potentially increasing binding affinity and selectivity.[4]

The combination of these beneficial properties with the proven benzimidazole scaffold makes this compound a highly attractive starting material for developing novel therapeutics in areas such as oncology, antivirals, and anti-inflammatory agents.

Section 4: Safety, Handling, and Experimental Protocols

As with any laboratory chemical, proper handling and safety procedures are paramount. The information below is synthesized from safety data sheets of the compound and structurally related chemicals.

Hazard Identification and Safety

| Hazard Class | Statement | Source(s) |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | [6][8] |

| Skin Irritation | H315: Causes skin irritation. | [8][9] |

| Eye Irritation | H319: Causes serious eye irritation. | [8][9] |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]

-

P280: Wear protective gloves, protective clothing, and eye protection.[8][9]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of dust and aerosols.[8] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

Protocol: Spectroscopic Characterization Workflow

This protocol outlines the general steps for characterizing the compound to confirm its identity and purity.

Caption: Workflow for structural confirmation and purity analysis.

Expected Spectral Features (for analysis):

-

¹H NMR: Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet corresponding to the four protons of the two -NH₂ groups.

-

¹⁹F NMR: A sharp singlet for the -SCF₃ group. Based on data for similar compounds like 4-((trifluoromethyl)thio)aniline, this peak would be expected around -44 ppm.[12]

-

¹³C NMR: Signals for the seven carbon atoms, including the characteristic quartet for the CF₃ carbon due to C-F coupling.

-

Mass Spectrometry (MS): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of 208.02800 Da.[5]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amine groups (typically 3300-3500 cm⁻¹), C-F stretching (strong bands, 1100-1300 cm⁻¹), and aromatic C-H and C=C stretching.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. arctomsci.com [arctomsci.com]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. tlcstandards.com [tlcstandards.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. rsc.org [rsc.org]

Spectroscopic and Analytical Profile of 2-Fluorobenzoyl Chloride: A Comprehensive Technical Guide

Abstract: This technical guide provides an in-depth analysis of the spectroscopic and analytical characteristics of 2-Fluorobenzoyl chloride (CAS No. 393-52-2). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes fundamental principles with practical, field-proven insights into the application of key analytical techniques for the characterization of this important chemical intermediate. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing not only data interpretation but also the underlying causality for experimental choices and self-validating protocols.

Introduction: The Significance of 2-Fluorobenzoyl Chloride

2-Fluorobenzoyl chloride is a versatile acyl chloride widely employed as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its reactivity, influenced by the ortho-positioned fluorine atom, makes it a valuable reagent for introducing the 2-fluorobenzoyl moiety into various molecular scaffolds, often enhancing the biological activity and metabolic stability of the target compounds.[3] Given its role as a critical starting material, rigorous analytical characterization is paramount to ensure purity, confirm identity, and predict reactivity. This guide provides a comprehensive overview of the key spectroscopic techniques used to achieve this.

Chemical Structure and Properties:

| Property | Value | Source |

| CAS Number | 393-52-2 | [4] |

| Molecular Formula | C₇H₄ClFO | [4] |

| Molecular Weight | 158.56 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 90-92 °C at 15 mmHg | [6] |

| Melting Point | 4 °C | [6] |

| Density | 1.328 g/mL at 25 °C | [6] |

| Solubility | Soluble in organic solvents like ether, acetone, and chloroform; decomposes in water. | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Fluorobenzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Fluorobenzoyl chloride will exhibit signals corresponding to the four aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of both the acyl chloride and the fluorine atom. The ortho- and para-protons to the fluorine will show coupling to the ¹⁹F nucleus, providing valuable structural information.

Expected ¹H NMR Spectral Data: The aromatic region (typically δ 7.0-8.2 ppm) will show a complex multiplet pattern due to proton-proton and proton-fluorine couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Fluorobenzoyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the probe for the specific sample.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling patterns to determine the relationships between the protons.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In 2-Fluorobenzoyl chloride, the most prominent feature will be the strong absorption due to the carbonyl (C=O) stretch of the acyl chloride.

Expected IR Spectral Data:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1780-1815 | C=O (Acyl Chloride) | Strong, sharp absorption |

| ~1600, ~1480 | C=C (Aromatic) | Medium to strong absorptions |

| ~1200-1300 | C-F (Aryl Fluoride) | Strong absorption |

| ~750-800 | C-H (Aromatic, ortho-disubstituted) | Strong out-of-plane bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of 2-Fluorobenzoyl chloride directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. For 2-Fluorobenzoyl chloride, electron ionization (EI) is a common technique.

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): A peak at m/z 158, corresponding to the molecular weight of the compound. The presence of the chlorine isotope (³⁷Cl) will result in an M+2 peak at m/z 160 with an intensity of approximately one-third of the M⁺ peak.[7]

-

Major Fragments:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of 2-Fluorobenzoyl chloride in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

-

Carrier Gas: Helium

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 200).

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Fluorobenzoyl chloride in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

-

Workflow and Data Integration

A comprehensive analysis of 2-Fluorobenzoyl chloride involves the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical analytical workflow.

Caption: Analytical workflow for 2-Fluorobenzoyl chloride.

Safety Considerations

2-Fluorobenzoyl chloride is a corrosive and lachrymatory substance.[5][8] It reacts with moisture and should be handled in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the comprehensive characterization of 2-Fluorobenzoyl chloride. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

- 1. 2-Fluorobenzoyl chloride Exporter | 2-Fluorobenzoyl chloride Exporting Company | 2-Fluorobenzoyl chloride International Distributor [multichemexports.com]

- 2. nbinno.com [nbinno.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]

- 7. 2-Fluorobenzoyl chloride(393-52-2) MS spectrum [chemicalbook.com]

- 8. 2-Fluorobenzoyl chloride CAS#: 393-52-2 [m.chemicalbook.com]

1H NMR and 13C NMR spectra of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

This guide provides a detailed analysis and interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra expected for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions based on fundamental NMR principles with practical, field-proven insights for spectral acquisition and interpretation.

Introduction and Molecular Structure

This compound, with CAS number 370-46-7, is an important building block in medicinal chemistry and materials science.[1] Its structure combines a benzene ring with two adjacent (ortho) electron-donating amino (-NH₂) groups and a para electron-withdrawing trifluoromethylthio (-SCF₃) group. This unique substitution pattern creates a distinct electronic environment, which is reflected in its NMR spectra. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity.

NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecule's carbon-hydrogen framework.[2] This guide will elucidate the predicted ¹H and ¹³C NMR spectra, explain the underlying principles governing the chemical shifts and coupling constants, and provide standardized protocols for data acquisition.

Below is the chemical structure with IUPAC numbering, which will be used for all spectral assignments in this guide.

Caption: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

Predicted ¹H NMR Spectrum

Due to the molecule's asymmetry, the three aromatic protons (H-3, H-5, and H-6) are chemically non-equivalent and will produce distinct signals. The four protons of the two amino groups are also expected to produce signals.

-

Aromatic Region (δ 6.0-8.0 ppm):

-

H-6: This proton is ortho to the -NH₂ group at C1 and meta to the -NH₂ group at C2. It is expected to be the most shielded (furthest upfield) of the aromatic protons due to the strong electron-donating nature of the adjacent amino group. It should appear as a doublet, split by H-5 with a typical ortho coupling constant (³J) of ~8-9 Hz.

-

H-5: This proton is ortho to the electron-withdrawing -SCF₃ group and meta to the -NH₂ group at C1. The deshielding effect of the -SCF₃ group will shift it downfield relative to H-6. It should appear as a doublet of doublets, split by H-6 (³J ≈ 8-9 Hz) and H-3 (⁴J ≈ 2-3 Hz).

-

H-3: This proton is ortho to the -NH₂ group at C2 and meta to the -SCF₃ group. It will be significantly shielded by the adjacent amino group but slightly deshielded by the meta -SCF₃ group. It is expected to appear as a doublet due to the small meta coupling (⁴J) to H-5.

-

-

Amine Region (δ 3.0-5.0 ppm):

-

-NH₂ Protons: The two -NH₂ groups at C1 and C2 will likely appear as two separate, broad singlets. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, these signals are often well-resolved. These peaks will disappear upon the addition of a few drops of D₂O due to hydrogen-deuterium exchange.

-

Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of a high-quality, reproducible ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for aromatic amines as it can sharpen the N-H signals.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[5]

-

Tune and match the probe for the ¹H frequency.

-

Perform a gradient shimming procedure to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of protons.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm).[4]

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Spectrum

The molecule has 7 carbon atoms in the core structure plus one in the CF₃ group. The six aromatic carbons are all chemically non-equivalent and should produce six distinct signals.

-

Aromatic Region (δ 100-160 ppm): The chemical shifts are influenced by the attached substituents.[6]

-

C1 & C2: These carbons, bonded to the electron-donating -NH₂ groups, will be significantly shielded and appear at the higher-field (lower ppm) end of the aromatic region.

-

C4: This carbon is bonded to the electron-withdrawing -SCF₃ group and will be deshielded, appearing at the lower-field (higher ppm) end of the aromatic region.

-

C3, C5, C6: These carbons will have intermediate chemical shifts based on their proximity to the various substituents.

-

-

Trifluoromethyl Carbon (δ ~120-130 ppm):

-

CF₃: The carbon of the trifluoromethyl group will appear as a distinct quartet due to coupling with the three fluorine atoms (¹J_CF).[7] The large one-bond C-F coupling constant is typically in the range of 270-300 Hz.

-

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup (for a 400 MHz Spectrometer; ¹³C at 100 MHz):

-

Tune and match the probe for the ¹³C frequency.

-

Use the same shim values obtained from the ¹H setup.

-

-

Data Acquisition:

-

Pulse Sequence: Use a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).

-

Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 to 4096) is required due to the low natural abundance and longer relaxation times of ¹³C nuclei.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent signal (e.g., DMSO-d₆ at δ 39.51 ppm).[8]

-

Summary of Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 6.2 - 6.5 | d | ³J ≈ 8-9 | 1H |

| H-5 | 6.8 - 7.1 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H-3 | 6.5 - 6.8 | d | ⁴J ≈ 2-3 | 1H |

| -NH₂ (C1) | 3.5 - 5.0 | br s | - | 2H |

| -NH₂ (C2) | 3.5 - 5.0 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (from F) | Coupling Constant (J_CF, Hz) |

| C1 | 135 - 145 | s | - |

| C2 | 135 - 145 | s | - |

| C3 | 115 - 125 | s | - |

| C4 | 125 - 135 | q (small) | ~5 |

| C5 | 120 - 130 | q (small) | ~5 |

| C6 | 110 - 120 | s | - |

| -CF₃ | 125 - 135 | q | ¹J ≈ 270-300 |

Workflow and Visualization

A systematic workflow is critical for reliable NMR analysis. The following diagram illustrates the key stages from sample preparation to final data interpretation.

Caption: Standardized workflow for NMR spectral analysis.

Conclusion

This technical guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By understanding the influence of the amino and trifluoromethylthio substituents on the electronic structure of the benzene ring, researchers can confidently assign the observed signals. The detailed experimental protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data essential for chemical research and development. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a follow-up.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.washington.edu [chem.washington.edu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. epfl.ch [epfl.ch]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. bkinstruments.co.kr [bkinstruments.co.kr]

Crystal structure of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethylthio (-SCF3) group is a crucial substituent in modern medicinal chemistry and materials science, offering a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties. This compound is a key synthetic intermediate that incorporates this important functional group onto an ortho-phenylenediamine scaffold, a privileged structure in numerous biologically active compounds and ligands. Despite its significance, a definitive single-crystal X-ray structure of this compound has yet to be reported in the public domain. This technical guide provides a comprehensive, forward-looking framework for the synthesis, crystallization, and complete crystallographic characterization of this compound. As a senior application scientist, this document is structured to not only provide a step-by-step protocol but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and robust methodological approach.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms and molecules within a crystal lattice dictates a compound's bulk physicochemical properties, including solubility, melting point, stability, and bioavailability. For a molecule like this compound, a detailed crystal structure would provide invaluable insights into:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsional angles, particularly around the C-S and C-N bonds.

-

Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the solid-state packing. The interplay between the hydrogen-bond donating amino groups and the potentially accepting sulfur and fluorine atoms is of particular interest.

-

Influence of the -SCF3 Group: A quantitative understanding of how the potent electron-withdrawing and sterically demanding trifluoromethylthio group influences the geometry and packing of the phenylenediamine ring.

This guide outlines a prospective workflow to obtain this critical data, transforming the compound from a mere chemical formula to a well-understood three-dimensional entity.

Proposed Synthesis and Characterization

The synthesis of ortho-phenylenediamines can be challenging due to the potential for oxidation. A common and effective strategy involves the reduction of a corresponding ortho-nitroaniline precursor.

Synthetic Pathway

A plausible and efficient route to the title compound begins with the nitration of a suitable precursor, followed by a selective reduction. The general procedure for the synthesis of a related compound, 4-((trifluoromethyl)thio)aniline from 4-trifluoromethylthio nitrobenzene, involves catalytic hydrogenation[1]. This can be adapted for our target molecule.

Diagram 1: Proposed Synthetic Workflow

A two-step synthesis starting from 2-nitro-4-((trifluoromethyl)thio)aniline.

Detailed Experimental Protocol: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitro-4-((trifluoromethyl)thio)aniline (1.0 eq).

-

Solvent Addition: Add ethanol (or a suitable alternative like ethyl acetate) to dissolve the starting material completely.

-

Catalyst/Reagent Addition:

-

Method A (Catalytic Hydrogenation): Carefully add 10% Palladium on carbon (Pd/C) (approx. 0.1 eq by weight). The reaction mixture is then placed in an autoclave and hydrogenated under a hydrogen atmosphere (e.g., 40 atm) at room temperature for 8-12 hours[1]. Causality: Catalytic hydrogenation is a clean reduction method, with water as the only byproduct. The choice of Pd/C is due to its high efficacy in reducing aromatic nitro groups.

-

Method B (Chemical Reduction): Alternatively, add stannous chloride (SnCl2·2H2O) (4-5 eq) and concentrated hydrochloric acid. The mixture is then heated to reflux for 2-4 hours. Causality: The SnCl2/HCl system is a classic and robust method for nitro group reduction, though it requires a more rigorous aqueous work-up to remove tin salts.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

For Method A: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

-

For Method B: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) until the solution is basic (pH > 8).

-

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diamine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. The product should be stored under an inert atmosphere (nitrogen or argon) in a dark, cool place to prevent oxidation[2].

Single-Crystal Growth: The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The presence of two amine groups provides opportunities for strong, directional hydrogen bonding, which can facilitate crystallization.

Solvent Selection

A systematic solvent screen is paramount. Ideal solvents should exhibit moderate solubility for the compound. A range of solvents with varying polarities should be tested, including:

| Solvent Class | Examples |

| Protic | Methanol, Ethanol, Isopropanol |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate |

| Aprotic Nonpolar | Toluene, Dichloromethane, Hexane |

Crystallization Techniques

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is often the simplest and most effective starting point.

-

Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a "good" solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble) that is miscible with the good solvent. The anti-solvent vapor will slowly diffuse into the saturated solution, reducing the compound's solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for determining the crystal structure once a suitable single crystal is obtained.

Diagram 2: SC-XRD Experimental Workflow

A flowchart detailing the process from crystal to final structure.

Step-by-Step Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A preliminary unit cell is determined from a few initial frames. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection. This process also applies corrections for factors like Lorentz-polarization effects and absorption. The output is a file containing the Miller indices (h,k,l) and the corresponding intensities for each reflection.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (S, F, C, N).

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

-

Validation: The final refined structure is validated using software tools like checkCIF to ensure that the model is chemically and crystallographically sound. Key metrics include the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Anticipated Structural Features and Intermolecular Interactions

While the precise structure is unknown, we can make educated predictions based on the functional groups present.

-

Molecular Geometry: The benzene ring is expected to be largely planar. The C-S-C bond angle of the trifluoromethylthio group will be a key parameter. The amine groups will likely be slightly pyramidalized.

-

Hydrogen Bonding: The two adjacent amine groups are excellent hydrogen bond donors. It is highly probable that they will form a network of intermolecular hydrogen bonds, potentially with the nitrogen atoms of neighboring molecules (N-H···N) or with the sulfur atom (N-H···S).

-

Role of Fluorine: While C-F bonds are poor hydrogen bond acceptors, weak C-H···F interactions may be present, contributing to the overall crystal packing.

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

Diagram 3: Hypothetical Intermolecular Interactions

A conceptual diagram of potential non-covalent interactions in the crystal lattice.

Conclusion

The determination of the single-crystal structure of this compound is a critical step in fully understanding its chemical nature. The structural data obtained through the robust, multi-step process outlined in this guide—from rational synthesis and meticulous crystallization to precise X-ray diffraction analysis—will provide a definitive three-dimensional model of the molecule. This information is indispensable for professionals in drug development and materials science, enabling structure-based design, polymorphism screening, and a deeper comprehension of the structure-property relationships governed by the influential trifluoromethylthio group.

References

An In-depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a fluorinated aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. We will delve into its chemical identity, a detailed synthetic pathway from commercially available precursors, its physicochemical properties, and the rationale for its utility in modern drug development programs.

Core Compound Identification

The molecule at the center of this guide is identified by the following nomenclature and structural representations:

-

Systematic IUPAC Name: 4-(Trifluoromethylsulfanyl)benzene-1,2-diamine[1]

-

CAS Number: 370-46-7[1]

-

Molecular Formula: C₇H₇F₃N₂S[1]

-

SMILES String: C1=CC(=C(C=C1SC(F)(F)F)N)N[1]

| Property | Value | Reference |

| Molecular Weight | 208.2 g/mol | [1] |

| Appearance | Solid | [2] |

| Boiling Point | 236.7 °C at 760 mmHg | [1] |

| Density | 1.452 g/cm³ | [1] |

| Flash Point | 96.9 °C | [1] |

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, utilized to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant interest for its unique combination of properties.

Expertise & Experience Insights: The -SCF₃ group is highly lipophilic and serves as a potent electron-withdrawing group. This dual nature is highly advantageous in drug design. Increased lipophilicity can improve a compound's ability to cross cellular membranes, enhancing its bioavailability.[4] Simultaneously, the strong electron-withdrawing effect can render adjacent aromatic rings less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[4]

The ortho-diamine functionality of this molecule is a versatile synthetic handle. It is a classical precursor for the formation of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of numerous pharmacologically active agents. The strategic placement of the -SCF₃ group on this scaffold allows for the introduction of these favorable properties into more complex molecular architectures.

Synthesis Workflow and Experimental Protocols

The synthesis of this compound is most logically achieved via a two-step sequence starting from the commercially available 4-((Trifluoromethyl)thio)aniline. The workflow involves an electrophilic aromatic substitution (nitration) followed by a reduction of the newly introduced nitro group.

Caption: Synthetic pathway for this compound.

Protocol 1: Nitration of 4-((Trifluoromethyl)thio)aniline

Causality Behind Experimental Choices: The amino group of the starting material is a strong activating, ortho, para-director. Since the para position is blocked by the trifluoromethylthio group, nitration is expected to occur predominantly at one of the ortho positions. A mixture of sulfuric and nitric acid is the classical and effective reagent for this transformation. The reaction is conducted at low temperatures to control the exothermic reaction and minimize potential side products.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-((Trifluoromethyl)thio)aniline (1 equivalent). Cool the flask in an ice-salt bath to 0-5 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the internal temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C. Add this mixture dropwise to the aniline solution, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-Nitro-4-((trifluoromethyl)thio)aniline, is collected by vacuum filtration.

-

Purification: Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline

Causality Behind Experimental Choices: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines.[5][6] Palladium on carbon (Pd/C) is a robust and widely used catalyst for this purpose.[3][7] Alternatively, reduction with a metal in acidic medium, such as iron in hydrochloric or acetic acid, offers a cost-effective and reliable method that is tolerant of many functional groups.[5][8]

Methodology (Catalytic Hydrogenation):

-

Reaction Setup: To a solution of 2-Nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) in ethanol or ethyl acetate in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 40-50 psi.

-

Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization if necessary.

Application as a Bioactive Scaffold

The this compound scaffold is a valuable precursor for creating libraries of compounds for high-throughput screening. Its primary utility lies in the synthesis of benzimidazoles through condensation with carboxylic acids or aldehydes (Phillips condensation).

Caption: Synthesis of benzimidazoles from the title diamine.

Trustworthiness of the Protocol: This condensation is a well-established, high-yielding reaction. The resulting benzimidazole core is a privileged scaffold in medicinal chemistry, found in drugs such as the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. By introducing the -SCF₃ group at the 5-position of the benzimidazole ring, researchers can systematically study how its unique electronic and steric properties influence ligand-receptor interactions and overall pharmacokinetic profiles. This self-validating system allows for the rational design of new chemical entities with potentially improved therapeutic indices.

Conclusion

This compound represents a strategically important building block for researchers in drug development and materials science. Its synthesis is achievable through robust and scalable chemical transformations. The combination of the versatile ortho-diamine moiety with the pharmacologically advantageous trifluoromethylthio group provides a powerful platform for the generation of novel heterocyclic compounds with enhanced physicochemical and biological properties. This guide provides the foundational knowledge for scientists to leverage this valuable chemical entity in their research endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery

Introduction:

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. These molecular modifications are pivotal in optimizing a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This guide focuses on 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a compound that embodies the synergy of two strategically important chemical motifs: the trifluoromethylthio (-SCF₃) group and the 1,2-phenylenediamine scaffold. The -SCF₃ group is increasingly recognized for its ability to enhance metabolic stability and membrane permeability, while the diamine moiety serves as a versatile synthetic precursor for a multitude of heterocyclic systems integral to pharmacologically active agents.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its properties, a representative synthetic workflow, its applications as a building block, and essential safety protocols.

Section 1: Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in synthetic chemistry and drug development. The properties of this compound (CAS No. 370-46-7) are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇F₃N₂S | [3][4][5] |

| Molecular Weight | 208.20 g/mol | [3][4][5] |

| CAS Number | 370-46-7 | [3][4] |

| Appearance | Not explicitly stated; related diamines are often crystalline solids. | |

| Boiling Point | 236.7 °C at 760 mmHg | [3] |

| Density | 1.452 g/cm³ | [3] |

| SMILES | NC1=CC=C(SC(F)(F)F)C=C1N | [4] |

| InChIKey | XIZSGNRMTFQNEK-UHFFFAOYSA-N | [3] |

Section 2: The Trifluoromethylthio (-SCF₃) Group: A Key Modulator in Drug Design

The trifluoromethylthio (-SCF₃) group has gained significant traction in medicinal chemistry due to a unique combination of properties that can profoundly improve a drug candidate's profile.[2] Understanding the causality behind its utility is crucial for its effective deployment in a molecular scaffold.

-

Enhanced Lipophilicity: The -SCF₃ group is one of the most lipophilic functional groups used in drug design. This high lipophilicity can significantly enhance a molecule's ability to permeate biological membranes, such as the cell membrane or the blood-brain barrier. This is a critical factor for improving the oral bioavailability and tissue distribution of a drug.[1][2]

-

Metabolic Stability: The strong electron-withdrawing nature of the -SCF₃ group deactivates adjacent aromatic rings towards oxidative metabolism.[2] This makes molecules containing this moiety less susceptible to degradation by metabolic enzymes (e.g., Cytochrome P450s), which can lead to a longer in-vivo half-life and a reduced required dosage.[1][2]

-

Modulation of Physicochemical Properties: The unique electronic properties of the -SCF₃ group can influence the pKa of nearby functional groups, affecting receptor binding interactions and solubility. Its steric bulk can also be used to control molecular conformation.

Section 3: Representative Synthetic Protocol

A common and reliable method for the synthesis of ortho-phenylenediamines is the chemical reduction of the corresponding ortho-nitroaniline precursor. This transformation is a cornerstone of aromatic chemistry, valued for its high yields and functional group tolerance. The causality for this choice rests on the well-established reactivity of the nitro group, which is readily reduced by various reagents without affecting the more stable trifluoromethylthio ether linkage.

Reaction: Reduction of 2-Nitro-4-((trifluoromethyl)thio)aniline to this compound.

Experimental Protocol:

-

Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-nitro-4-((trifluoromethyl)thio)aniline (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate (10-15 mL per gram of substrate).

-

Reagent Addition: While stirring the solution at room temperature, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective method.[6]

-

Reaction Execution:

-

For SnCl₂/HCl: After the addition of the reducing agent, heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

For Catalytic Hydrogenation: Purge the vessel with hydrogen gas (using a balloon or a pressurized system) and stir vigorously at room temperature. The reaction is often complete in 4-8 hours.[6]

-

-

Work-up and Isolation:

-

After cooling the reaction mixture to room temperature, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.

Section 4: Application as a Versatile Synthetic Scaffold

The primary utility of this compound in drug development lies in its role as a nucleophilic building block for constructing heterocyclic ring systems. The adjacent amine groups are perfectly positioned to undergo condensation reactions with bifunctional electrophiles to form fused five- or six-membered rings.

Formation of Benzimidazoles:

A prominent application is the synthesis of 2-substituted benzimidazoles via the Phillips condensation. This involves reacting the diamine with a carboxylic acid (or its derivative, like an aldehyde followed by oxidation) under acidic conditions. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for various therapeutic areas. The -SCF₃ group at the 5-position (or 6-position, depending on numbering) provides the resulting benzimidazole with the beneficial properties discussed in Section 2.

Section 5: Safety, Handling, and Storage

Given its chemical structure, this compound should be handled with the care afforded to aromatic amines and organofluorine compounds. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds suggest the following precautions.

Potential Hazards:

-

Based on related anilines, this compound may be harmful if swallowed, in contact with skin, or if inhaled.[4]

Recommended Handling Procedures:

-

Ventilation: Always handle this compound in a well-ventilated area or a certified laboratory fume hood to avoid inhalation of dust or vapors.[9]

-

Personal Protective Equipment (PPE):

-

General Practices: Avoid creating dust. Wash hands thoroughly after handling.[7][8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7][8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[4][5]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[4][5] Recommended storage temperature is 2-8°C.[4][5]

Conclusion

This compound is a highly valuable building block for drug discovery and development. It strategically combines the metabolic stability and lipophilicity-enhancing properties of the trifluoromethylthio group with the synthetic versatility of the ortho-phenylenediamine scaffold. This dual functionality allows for the efficient synthesis of novel heterocyclic compounds, particularly benzimidazoles, with potentially superior pharmacokinetic and pharmacodynamic profiles. A thorough understanding of its properties, synthesis, and handling is essential for researchers aiming to leverage this potent scaffold in the creation of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. arctomsci.com [arctomsci.com]

- 5. 370-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tlcstandards.com [tlcstandards.com]

The Trifluoromethylthio Group: A Historical and Synthetic Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Moiety in Medicinal Chemistry

The trifluoromethylthio (SCF3) group has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability has made it a "privileged" functional group for enhancing the drug-like properties of therapeutic candidates.[1] The incorporation of the SCF3 moiety can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved potency, bioavailability, and overall clinical success. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of trifluoromethylthio compounds, offering valuable insights for researchers and drug development professionals seeking to leverage the power of this remarkable functional group.

A Journey Through Time: The Discovery and Early History of Trifluoromethylthio Compounds

The story of trifluoromethylthio compounds begins in the mid-20th century, a period of burgeoning interest in organofluorine chemistry. While the biological activity of trifluoromethyl compounds was first investigated in 1927, the synthesis of molecules containing the SCF3 group came later.[2] One of the earliest significant reports in this area was the synthesis of trifluoromethanethiol (CF3SH) . The initial preparation involved the reaction of bis(trifluoromethylthio)mercury with hydrogen chloride gas. This seminal work laid the groundwork for the exploration of this new class of compounds.

Early investigations into the reactivity of the SCF3 group were often hampered by the challenging nature of the available reagents. Trifluoromethanesulfenyl chloride (CF3SCl) , a gaseous and highly toxic reagent, was one of the first sources of the electrophilic "SCF3+" synthon.[3] Its synthesis, typically involving the chlorination of bis(trifluoromethyl) disulfide, was hazardous and limited its widespread use.[3] These early methods, while groundbreaking, underscored the need for more stable and user-friendly reagents to unlock the full potential of the trifluoromethylthio group.

The Synthetic Evolution: From Hazardous Gases to Benchtop Reagents

The quest for safer and more efficient methods to introduce the SCF3 group has been a major driving force in organofluorine chemistry. This evolution can be broadly categorized into the development of electrophilic, nucleophilic, and radical trifluoromethylthiolating reagents.

The Electrophilic Revolution

The development of stable, crystalline electrophilic trifluoromethylthiolating reagents marked a turning point in the field. These reagents obviated the need for handling toxic gases and opened up new avenues for the late-stage functionalization of complex molecules. A significant breakthrough was the development of sulfonium salts, such as S-(trifluoromethyl)dibenzothiophenium salts, by pioneers like Yagupolskii and Umemoto.[4]

More recently, a new generation of highly effective and easy-to-handle electrophilic reagents has emerged. Among the most prominent is N-(trifluoromethylthio)saccharin , a stable, crystalline solid that can be readily prepared from inexpensive starting materials.[5] This reagent has demonstrated broad applicability in the trifluoromethylthiolation of a wide range of nucleophiles, including anilines, phenols, and heterocycles.[5] Other notable electrophilic reagents include trifluoromethanesulfenamides and hypervalent iodine-based reagents.[6][7]

subgraph " " direction LR A E end

subgraph " " direction LR B C F G H end

subgraph " " direction LR D I end

style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF

The Rise of Nucleophilic and Radical Approaches

Parallel to the development of electrophilic reagents, significant progress has been made in nucleophilic and radical trifluoromethylthiolation. Silver(I) trifluoromethanethiolate (AgSCF3) has emerged as a versatile and widely used nucleophilic "SCF3-" source.[8] It can be employed in a variety of transformations, including cross-coupling reactions and oxidative additions.[8]

Radical trifluoromethylthiolation has also gained considerable traction, offering complementary reactivity to ionic methods.[9] These reactions often proceed under mild conditions and can be initiated by photoredox catalysis or radical initiators.[10][11] The ability to generate the trifluoromethylthio radical (•SCF3) has enabled the development of novel C-H functionalization and cyclization reactions.[11][12]

The Physicochemical Impact of the Trifluoromethylthio Group

The trifluoromethylthio group's profound impact on molecular properties is the primary driver of its widespread use in drug discovery. Its key physicochemical parameters are summarized in the table below.

| Property | Value/Description | Impact on Drug Design |

| Hansch Lipophilicity Parameter (π) | 1.44 | Significantly increases lipophilicity, which can enhance membrane permeability and improve oral absorption. |